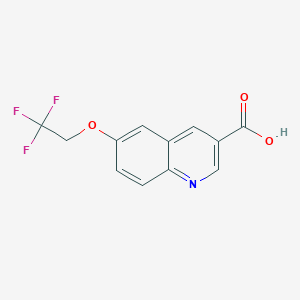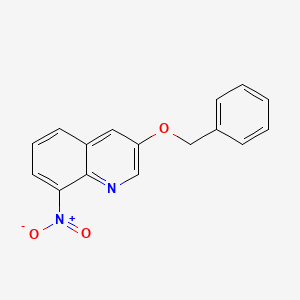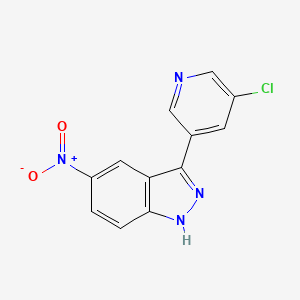
2-(heptan-3-yl)-5,7-dihydroxy-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(heptan-3-yl)-5,7-dihydroxy-4H-chromen-4-one est un composé chimique appartenant à la famille des flavonoïdes. Les flavonoïdes sont connus pour leurs diverses activités biologiques, notamment leurs propriétés antioxydantes, anti-inflammatoires et anticancéreuses. Ce composé, avec sa structure unique, a suscité un intérêt dans divers domaines de la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 2-(heptan-3-yl)-5,7-dihydroxy-4H-chromen-4-one implique généralement la condensation de précurseurs appropriés dans des conditions contrôlées. Une méthode courante est la condensation de Claisen-Schmidt, où un aldéhyde aromatique réagit avec une cétone en présence d'une base pour former la structure flavonoïde souhaitée. Les conditions réactionnelles comprennent souvent l'utilisation de solvants comme l'éthanol ou le méthanol et de bases comme l'hydroxyde de sodium ou l'hydroxyde de potassium.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour assurer un rendement et une pureté élevés. Le processus peut inclure des étapes comme la purification par recristallisation ou chromatographie pour isoler le composé des mélanges réactionnels.
Analyse Des Réactions Chimiques
Types de réactions
2-(heptan-3-yl)-5,7-dihydroxy-4H-chromen-4-one subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des quinones ou d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le composé en dérivés dihydro.
Substitution : Les réactions de substitution électrophile et nucléophile peuvent introduire différents groupes fonctionnels dans la structure flavonoïde.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le peroxyde d'hydrogène (H2O2).
Réduction : Des agents réducteurs comme le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont souvent utilisés.
Substitution : Des réactifs tels que les halogènes (par exemple, le brome, le chlore) et les nucléophiles (par exemple, les amines, les thiols) sont utilisés dans des conditions appropriées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des quinones, tandis que les réactions de substitution peuvent produire divers flavonoïdes substitués.
4. Applications de la recherche scientifique
This compound présente plusieurs applications de recherche scientifique :
Chimie : Utilisé comme précurseur dans la synthèse de dérivés flavonoïdes plus complexes.
Biologie : Étudié pour ses propriétés antioxydantes et anti-inflammatoires potentielles.
Médecine : Enquête sur son activité anticancéreuse et ses utilisations thérapeutiques potentielles.
Industrie : Utilisé dans le développement de produits pharmaceutiques et nutraceutiques à base de produits naturels.
5. Mécanisme d'action
Le mécanisme d'action de this compound implique son interaction avec diverses cibles moléculaires et voies. Le composé peut exercer ses effets par :
Activité antioxydante : Élimination des radicaux libres et réduction du stress oxydatif.
Activité anti-inflammatoire : Inhibition des enzymes et des cytokines pro-inflammatoires.
Activité anticancéreuse : Induction de l'apoptose et inhibition de la prolifération cellulaire dans les cellules cancéreuses.
Applications De Recherche Scientifique
2-(heptan-3-yl)-5,7-dihydroxy-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex flavonoid derivatives.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its anticancer activity and potential therapeutic uses.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mécanisme D'action
The mechanism of action of 2-(heptan-3-yl)-5,7-dihydroxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound may exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting pro-inflammatory enzymes and cytokines.
Anticancer Activity: Inducing apoptosis and inhibiting cell proliferation in cancer cells.
Comparaison Avec Des Composés Similaires
Composés similaires
Quercétine : Un autre flavonoïde avec des propriétés antioxydantes et anti-inflammatoires similaires.
Kaempférol : Connu pour ses effets anticancéreux et cardioprotecteurs.
Lutéoline : Exhibe des activités anti-inflammatoires et neuroprotectrices.
Unicité
2-(heptan-3-yl)-5,7-dihydroxy-4H-chromen-4-one est unique en raison de sa substitution spécifique en heptan-3-yle, qui peut conférer des activités biologiques et des propriétés pharmacocinétiques distinctes par rapport à d'autres flavonoïdes.
Propriétés
Numéro CAS |
841277-55-2 |
|---|---|
Formule moléculaire |
C16H20O4 |
Poids moléculaire |
276.33 g/mol |
Nom IUPAC |
2-heptan-3-yl-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C16H20O4/c1-3-5-6-10(4-2)14-9-13(19)16-12(18)7-11(17)8-15(16)20-14/h7-10,17-18H,3-6H2,1-2H3 |
Clé InChI |
BALAZJGVMCOMHI-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)C1=CC(=O)C2=C(C=C(C=C2O1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{1-[N-(Cyclopentanecarbonyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B11848812.png)



![7-Bromo-2-ethyl-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11848837.png)




![N'-(Propanoyloxy)[(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11848857.png)


silane](/img/structure/B11848895.png)

